Hydroxyl radical generation via photoreduction of a simple pyridine N-oxide by an NADH analogue†

Organic & Biomolecular Chemistry Pub Date: 2005-08-02 DOI: 10.1039/B509447J

Abstract

Photoreduction of pyridine N-oxide, which has a key structure of antitumor agents for hypoxic solid tumors, by 1-benzyl-1,4-dihydronicotinamide in deaerated aprotic media resulted in generation of hydroxyl radical, leading to the oxidation of salicylic acid to 2,3- and 2,5-dihydroxybenzoic acids, and catechol.

Graphical abstract: Hydroxyl radical generation via photoreduction of a simple pyridine N-oxide by an NADH analogue
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